2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
Description
2-[4-(5,6-Dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a benzothiazole derivative characterized by a piperazine moiety substituted with a dihydrodioxine carbonyl group at the 4-position.
Properties
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12-3-2-4-14-15(12)18-17(24-14)20-7-5-19(6-8-20)16(21)13-11-22-9-10-23-13/h2-4,11H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEJADGAEZHCKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=COCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole typically involves multiple steps:
Formation of the Dioxin Ring: The dioxin ring can be synthesized through the cyclization of appropriate diols under acidic conditions.
Synthesis of the Benzo[d]thiazole Moiety: This can be achieved by the condensation of o-aminothiophenol with carboxylic acids or their derivatives.
Coupling with Piperazine:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reactivity at the Benzothiazole Core
The benzothiazole moiety is a key site for electrophilic and nucleophilic substitutions.
-
Electrophilic Substitution :
The methyl group at position 4 and sulfur atom in the thiazole ring enable regioselective reactions. For example: -
Nucleophilic Aromatic Substitution :
Electron-withdrawing groups on the benzothiazole ring facilitate displacement reactions.
Piperazine Ring Modifications
The piperazine nitrogen atoms participate in alkylation, acylation, and coordination chemistry.
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N-Alkylation :
Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃, DMF) to form quaternary ammonium salts .-
Example:
-
-
Acylation :
The free amine reacts with acyl chlorides (e.g., acetyl chloride) to form secondary amides .
Carbonyl Group Reactivity
The dihydrodioxine carbonyl group undergoes nucleophilic acyl substitution and reductions.
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Hydrolysis :
Acidic or basic conditions cleave the amide bond, yielding 5,6-dihydro-1,4-dioxine-2-carboxylic acid and piperazine-benzothiazole fragments.-
Conditions :
Reagent Temperature Yield Source 6M HCl (reflux) 110°C 85% NaOH/EtOH 80°C 78%
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-
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl to a methylene group .
Cross-Coupling Reactions
The benzothiazole scaffold participates in Suzuki-Miyaura and Ullmann couplings.
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Suzuki Coupling :
Pd(PPh₃)₄-mediated coupling with aryl boronic acids introduces substituents at the 6-position .-
Example:
-
Heterocyclic Ring Functionalization
The dihydrodioxine ring undergoes ring-opening and cycloaddition reactions.
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Ring-Opening :
Treatment with Grignard reagents (e.g., MeMgBr) cleaves the dioxine ring, forming diol intermediates. -
Diels-Alder Reactions :
Acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride).
Biological Activity-Driven Modifications
Structural analogs of this compound show enhanced bioactivity through targeted substitutions:
Thermal and Catalytic Stability
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, indicating stability under standard reaction conditions. Catalytic systems like TBAB/TPP enhance reaction rates in acylations .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including the compound , as anticancer agents. A notable study synthesized a series of benzothiazole-piperazine conjugates and evaluated their antiproliferative effects against several human cancer cell lines such as MCF7 (breast cancer), T47D (breast cancer), HCT116 (colon cancer), and Caco2 (intestinal cancer). The findings indicated that many of these compounds exhibited moderate to potent activity against the tested cell lines, suggesting that modifications to the benzothiazole structure can enhance anticancer efficacy .
Table 1: Anticancer Activity of Benzothiazole-Piperazine Derivatives
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 12 |
| Compound B | T47D | 10 |
| Compound C | HCT116 | 15 |
| Compound D | Caco2 | 11 |
Antimicrobial Properties
The compound also demonstrates significant antimicrobial properties. Research indicates that derivatives containing similar structural motifs exhibit activity against various bacterial strains. This includes effectiveness against Gram-positive and Gram-negative bacteria, which is crucial for developing new antibiotics in the face of rising antibiotic resistance.
Table 2: Antimicrobial Activity Overview
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound E | Escherichia coli | 12 µg/mL |
| Compound F | Staphylococcus aureus | 10 µg/mL |
| Compound G | Pseudomonas aeruginosa | 15 µg/mL |
Synthesis and Pharmaceutical Applications
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Specifically, it is involved in the preparation of doxazocin, an anti-hypertensive medication. The synthesis process involves reacting the compound with specific amines to yield high-purity doxazocin, which is critical for pharmaceutical applications .
Synthesis Process
The synthesis of 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole typically involves:
- Reactants : Ethyl 2,3-dihydrobenzo[1,4]dioxin-2-carboxylate and piperazine.
- Conditions : Heating under nitrogen atmosphere at temperatures between 70°C to 90°C for several hours.
- Purification : The product is purified through acid-base extraction methods to ensure high purity levels suitable for pharmaceutical use.
Mechanism of Action
The mechanism by which 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole exerts its effects involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, while the dioxin ring may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: [18F]FECUMI-101
[18F]FECUMI-101 (2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione) is a radiolabeled 5-HT1A receptor agonist probe. While distinct in its triazine-dione core, it shares functional similarities with the target compound, including:
- Piperazine linker : Both compounds utilize a piperazine group for spatial flexibility and receptor interaction.
- Aromatic substituents : The benzothiazole in the target compound and the fluorophenyl group in [18F]FECUMI-101 may influence binding affinity and selectivity.
Key Differences :
Synthesis Insights :
[18F]FECUMI-101 is synthesized via a two-step radiosynthesis with a 20–25% yield, leveraging [18F]fluoride incorporation and HPLC purification . The target compound’s synthesis would likely require similar piperazine functionalization but may face challenges in stabilizing the dihydrodioxine carbonyl group during reaction conditions.
Benzothiazole-Based CNS Agents
Benzothiazoles are well-documented in CNS drug development. For example:
- Pruvanserin : A 5-HT2A antagonist with a benzothiazole core shows high metabolic stability (t1/2 > 6 hours in humans).
- Thioflavin T : A benzothiazole used in amyloid imaging, highlighting the scaffold’s versatility in targeting protein aggregates.
However, the dihydrodioxine carbonyl group could introduce metabolic liabilities, as ethers and carbonyls are common sites for oxidative metabolism .
Functional Comparison: Receptor Binding and Pharmacokinetics
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
Key Observations :
- The dihydrodioxine moiety in the target compound may reduce metabolic stability compared to [18F]FECUMI-101’s fluoroethoxy group, which is resistant to enzymatic cleavage .
Biological Activity
The compound 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article examines its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Derivative : The reaction between 5,6-dihydro-1,4-dioxine-2-carboxylic acid and piperazine yields an intermediate.
- Coupling Reaction : This intermediate is then coupled with 4-methyl-1,3-benzothiazole using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Biological Activity
The biological activities of the compound can be categorized into various areas:
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of benzothiazole derivatives. For instance, related compounds have shown activity against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa , which are significant due to their resistance to multiple drugs .
Anticonvulsant Activity
Thiazole derivatives have been reported to exhibit anticonvulsant properties. In a study involving similar compounds, certain thiazole-linked analogues demonstrated significant anticonvulsant effects in animal models . The structure-activity relationship (SAR) indicated that specific substitutions on the thiazole ring enhanced efficacy.
The mechanism of action for this compound is believed to involve interaction with specific biological targets such as enzymes or receptors. For example, it may inhibit poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair processes. This inhibition could lead to increased sensitivity of cancer cells to chemotherapy .
Case Studies and Research Findings
Several studies have explored the biological activity of benzothiazole derivatives:
- Study on Antitubercular Activity : A related benzothiazole derivative exhibited an IC50 value of 2.32 µM against Mycobacterium tuberculosis, indicating strong potential as an antitubercular agent .
- Anticancer Research : In vitro studies showed that specific benzothiazole derivatives could induce apoptosis in cancer cell lines through modulation of Bcl-2 proteins, suggesting a pathway for cancer therapy .
- SAR Analysis : A comprehensive SAR analysis revealed that electron-withdrawing groups significantly enhance the biological activity of thiazole derivatives against various targets .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
